molecular formula C19H17N3O2 B7554114 N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide

N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide

Cat. No. B7554114
M. Wt: 319.4 g/mol
InChI Key: GHGNUOQNBRKCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MOPAC, and it is a pyridine-based molecule that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of MOPAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. Additionally, MOPAC has been shown to bind to certain receptors in the brain, which may be responsible for its potential diagnostic applications in Alzheimer's disease.
Biochemical and Physiological Effects:
MOPAC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in inflammation. Additionally, MOPAC has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, MOPAC has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MOPAC in lab experiments is its ability to selectively target certain enzymes and proteins, making it a potentially valuable tool for studying the mechanisms of inflammation and cancer cell growth. Additionally, MOPAC has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using MOPAC is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MOPAC. One potential area of research is the development of new synthesis methods that can produce MOPAC with even higher yields and purity levels. Additionally, further studies are needed to fully understand the mechanism of action of MOPAC and its potential applications in the treatment of inflammatory diseases, cancer, and Alzheimer's disease. Furthermore, the potential diagnostic applications of MOPAC in Alzheimer's disease warrant further investigation. Overall, MOPAC is a promising compound with a wide range of potential applications in the field of medicine, and further research is needed to fully explore its potential.

Synthesis Methods

MOPAC can be synthesized through various methods, including the reaction of pyridine-2-carboxylic acid with N-methyl-N-phenylglycinol followed by the reaction with 2-chloromethylpyridine. Another method involves the reaction of 2-bromomethylpyridine with N-methyl-N-phenylglycinol followed by the reaction with pyridine-2-carboxylic acid. These methods have been shown to produce high yields of MOPAC with purity levels suitable for scientific research.

Scientific Research Applications

MOPAC has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MOPAC has been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. Furthermore, MOPAC has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-22(19(24)15-10-11-17(23)21-13-15)18(14-7-3-2-4-8-14)16-9-5-6-12-20-16/h2-13,18H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGNUOQNBRKCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CC=CC=N2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.